4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c16-15-17-14(11-21-15)12-5-7-13(8-6-12)22(19,20)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBALZLYWDDUEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents like sulfonyl chlorides.
Formation of the Thiazole Ring: The thiazole ring is formed through cyclization reactions involving thioamides and α-haloketones.
Coupling Reactions: The final step involves coupling the azepane-sulfonyl intermediate with the thiazole intermediate under appropriate conditions.
Chemical Reactions Analysis
4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine exhibit significant antimicrobial properties. Thiazole derivatives are known for their effectiveness against various pathogens, including bacteria and fungi. The presence of the azepane sulfonamide group may enhance these activities by improving interactions with biological targets.
Anticancer Properties
Studies have shown that thiazole derivatives can possess anticancer properties. The mechanism typically involves the inhibition of key enzymes or pathways involved in cancer cell proliferation. For instance, related compounds have demonstrated activity against various cancer cell lines, suggesting potential for this compound in cancer therapeutics.
Tubulin Inhibition
Certain thiazole derivatives are known to act as tubulin inhibitors, disrupting microtubule dynamics which is crucial for cell division. This property can be beneficial in developing anticancer drugs targeting rapidly dividing cells.
Building Blocks in Organic Synthesis
This compound can serve as a valuable building block in organic synthesis. Its unique functional groups allow for further modifications and derivatizations, leading to the synthesis of more complex molecules with potential biological activities.
Reagents in Chemical Reactions
The compound can be utilized as a reagent in various organic reactions, including nucleophilic substitutions and cyclization processes. This versatility makes it useful in both academic research and industrial applications.
Case Studies
Several studies have explored the applications of thiazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
4-(4′-Nitrophenyl)thiazol-2-amine Derivatives
- Structure : The phenyl group at position 4 bears a nitro substituent instead of azepane sulfonyl. Derivatives like 4-(4′-nitrophenyl)-N-tosylthiazol-2-amine (11a) and 4-(4′-nitrophenyl)-N-benzenesulfonylthiazol-2-amine (11b) were synthesized via cyclization and electrophilic substitution .
- This difference may alter reactivity in biological systems.
N-[4-(4-Nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines
- Structure: The phenyl group is linked via an ether bond (nitrophenoxy) rather than sulfonyl. Compounds such as N-[4-(4-nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine showed potent anthelmintic and antibacterial activity .
- Key Differences: The nitrophenoxy group introduces steric bulk and polarity distinct from the azepane sulfonyl moiety. Biological activity here is attributed to the fluorophenyl substituent, highlighting the role of aromatic substituents in target binding .
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine
N,4-Diaryl-1,3-thiazole-2-amines
- Structure : Compounds like N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) feature methoxy substituents on both the thiazole-linked phenyl and the amine-attached aryl group. These derivatives act as tubulin inhibitors, disrupting microtubule dynamics .
- Key Differences : Methoxy groups are electron-donating, contrasting with the sulfonyl group's electron-withdrawing nature. This structural variation correlates with antiproliferative activity in cancer cells .
Antimicrobial and Anthelmintic Activity
- Derivatives with fluorophenyl (e.g., 4-(4-fluorophenyl)-1,3-thiazol-2-amine) and methoxyphenyl substituents demonstrated superior anthelmintic and antibacterial activity compared to nitro-substituted analogs . The azepane sulfonyl group’s contribution to similar activities remains unexplored in available literature.
Antiproliferative and Tubulin Inhibition
- Compound 10s (N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine) inhibited tubulin polymerization with IC50 values comparable to colchicine, suggesting that electron-rich substituents enhance binding to the colchicine site . The azepane sulfonyl group’s larger size and polarity may sterically hinder similar interactions.
Protein Interaction Inhibition
- Screening of the Malaria Box identified N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine as a PfAtg8-PfAtg3 interaction inhibitor, emphasizing the importance of heterocyclic substituents (e.g., pyridinyl) in target engagement .
Physicochemical and Pharmacokinetic Properties
*Estimated using substituent contribution methods.
- Azepane Sulfonyl vs.
- Azepane Sulfonyl vs. Cyclohexyl : The cyclohexyl group’s higher LogP suggests better lipid membrane interaction, which may explain its use in hydrophobic target environments.
Biological Activity
4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine is a thiazole derivative notable for its unique structural features, including an azepane sulfonyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings related to the biological activity of this compound, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 337.46 g/mol. Its structure consists of a thiazole ring substituted with an amine group and a phenyl moiety further substituted with an azepane sulfonyl group. This configuration may enhance its solubility and bioavailability compared to other thiazole derivatives .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. These actions lead to increased apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that derivatives of thiazole compounds can exhibit IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer). For example, a related compound demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation .
Antimicrobial Activity
Similar thiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial Activity : The compound has shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The structure allows for interaction with bacterial cell membranes, leading to cell lysis .
- Antifungal Activity : Some derivatives have demonstrated antifungal properties, indicating potential applications in treating fungal infections .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of selected compounds structurally related to this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Phenyl-1,3-thiazol-2-amines | Thiazole ring with phenyl substitution | Antileishmanial activity |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Diaryl thiazole | Tubulin inhibitor |
| 2-(4-fluorophenyl)-1,3-thiazol-5-amines | Fluorophenyl substitution | Anticancer properties |
This comparison highlights the diverse biological activities associated with thiazole derivatives and suggests that modifications in their structure can lead to varying pharmacological profiles.
Synthesis Methods
The synthesis of this compound can be approached through several methods:
- Condensation Reactions : Utilizing azepane sulfonamide and thiazole precursors to form the desired compound through nucleophilic substitution.
- Cyclization Techniques : Employing cyclization reactions to construct the thiazole ring while incorporating the azepane sulfonamide moiety.
Q & A
Q. What are the standard synthetic routes for 4-[4-(Azepane-1-sulfonyl)phenyl]-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?
The compound can be synthesized via cyclization reactions involving thiosemicarbazide derivatives and appropriate sulfonyl precursors. A typical method involves refluxing intermediates with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 90°C for 3 hours) to promote cyclization, followed by precipitation via pH adjustment (ammonia solution to pH 8-9) . Optimization may include varying solvent systems (e.g., DMSO/water mixtures for recrystallization), adjusting stoichiometric ratios of reagents, or introducing catalysts to improve reaction efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing reflux duration can enhance yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- X-ray crystallography is critical for resolving the 3D molecular structure, including bond angles and torsion angles, as demonstrated for analogous thiazole derivatives (e.g., C–S bond lengths of ~1.74 Å and dihedral angles between aromatic rings) .
- IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches near 1150–1300 cm⁻¹ and NH₂ vibrations at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm and azepane methylene groups at δ 1.5–2.5 ppm) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound in novel reactions?
Computational approaches, such as density functional theory (DFT), can model reaction pathways and transition states. For example, reaction path searches using quantum chemical calculations (e.g., at the B3LYP/6-31G* level) predict favorable sites for electrophilic substitution or nucleophilic attack on the thiazole ring . Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., the sulfonyl group), guiding functionalization strategies. These methods reduce experimental trial-and-error by prioritizing high-probability reaction conditions .
Q. When encountering discrepancies between theoretical and experimental spectral data, what strategies can resolve these contradictions?
- Cross-validation : Compare IR/NMR data with crystallographic results to confirm assignments (e.g., verifying NH₂ group presence via X-ray hydrogen bonding networks vs. IR peaks) .
- Purity assessment : Use HPLC or mass spectrometry to rule out impurities affecting spectral profiles.
- Solvent effects : Re-evaluate NMR spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for shifts caused by hydrogen bonding .
Q. What in silico strategies are recommended for identifying potential biological targets of this thiazol-2-amine derivative?
- Molecular docking : Screen against target proteins (e.g., phosphodiesterases or kinase enzymes) using software like AutoDock Vina. The sulfonyl group’s electronegativity and thiazole’s planar structure may favor binding to hydrophobic pockets .
- Pharmacophore modeling : Identify key pharmacophoric features (e.g., hydrogen bond acceptors at the sulfonyl group) using tools like Schrödinger’s Phase.
- ADMET prediction : Tools like SwissADME assess bioavailability, leveraging the compound’s lipophilicity (logP ~3.5) and fluorinated analogs’ membrane permeability trends .
Data Contradiction Analysis
Q. How should researchers address conflicting results in biological activity assays for this compound?
- Dose-response validation : Replicate assays across multiple concentrations to distinguish true activity from assay noise.
- Structural analogs : Compare results with derivatives (e.g., morpholinylsulfonyl vs. azepane-sulfonyl groups) to isolate structure-activity relationships .
- Target specificity : Use knockout cell lines or competitive binding assays to confirm target engagement .
Experimental Design Considerations
Q. What strategies improve the scalability of synthesizing this compound for in vivo studies?
- Flow chemistry : Implement continuous flow reactors to enhance reproducibility and reduce reaction times.
- Green chemistry : Replace POCl₃ with less hazardous cyclization agents (e.g., polyphosphoric acid) .
- Purification optimization : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
